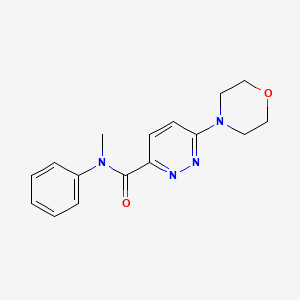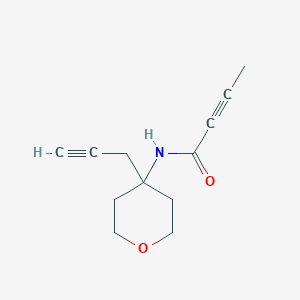![molecular formula C24H24FN5O2S B2851840 N-cyclohexyl-1-((3-fluorobenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111214-76-6](/img/structure/B2851840.png)
N-cyclohexyl-1-((3-fluorobenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclohexyl-1-((3-fluorobenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
1,2,4-Triazole, a part of the compound, exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) . This motif is an integral part of a variety of drugs available in clinical therapy .Chemical Reactions Analysis
The chemical reactions of similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline, involve aromatic nucleophilic substitution . The structure-activity relationship (SAR) analysis demonstrated that analogs with electron-withdrawing groups on the phenyl ring displayed greater potential compared to analogs with electron-donating groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research in the field has explored the synthesis of related triazoloquinazoline derivatives through cascade cyclization reactions and multi-component condensation processes. For instance, studies have demonstrated the formation of partially hydrogenated triazoloquinazolines by reacting triamino-triazoles with aromatic aldehydes and cycloalkanones, showcasing the compound's complex synthesis pathways and potential for structural diversity (Lipson et al., 2006; Shikhaliev et al., 2005). These studies highlight the intricate synthetic routes and the ability to tailor the compound's structure for specific functions.
Potential Applications
Anticancer Activity
A series of 1,2,4-triazoloquinoline derivatives have been designed and synthesized, with some showing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating potential applications in anticancer therapies (Reddy et al., 2015).
Antimicrobial Activity
Compounds with a quinazoline moiety, including those containing azole nuclei, have been evaluated for their antimicrobial activity, showing effectiveness against various microorganisms. This suggests their potential use in developing new antimicrobial agents (Özyanik et al., 2012).
Computational Studies and Biological Activity Prediction
Computational studies have also been conducted to predict the biological activity and acute toxicity of triazoloquinazoline derivatives. Such studies help in identifying compounds with potential therapeutic applications, including antineurotic activity, which could be relevant for treating male reproductive and erectile dysfunction (Danylchenko et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with a variety of enzymes and receptors . For instance, a related compound, N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine, has been reported to target the Serine/threonine-protein kinase pim-1 in humans .
Mode of Action
Triazole compounds, which this compound is a part of, are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Triazole compounds are known to exhibit a broad range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects . This suggests that they may interact with multiple biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by triazole compounds , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-cyclohexyl-1-[(3-fluorophenyl)methylsulfanyl]-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O2S/c1-29-22(32)19-11-10-16(21(31)26-18-8-3-2-4-9-18)13-20(19)30-23(29)27-28-24(30)33-14-15-6-5-7-17(25)12-15/h5-7,10-13,18H,2-4,8-9,14H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAPZNIAQMPJBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
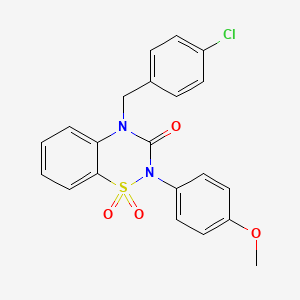
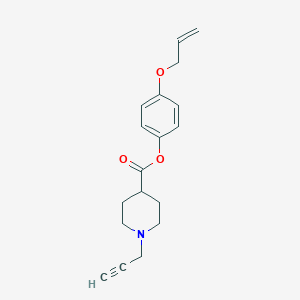
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2851759.png)
![1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-3-carboxylic acid](/img/structure/B2851761.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}butanamide](/img/new.no-structure.jpg)
![4-ethyl-2,3-dioxo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}piperazine-1-carboxamide](/img/structure/B2851765.png)
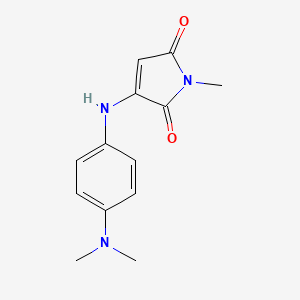
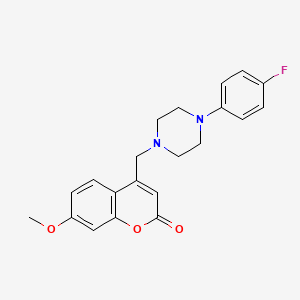
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2851774.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2851775.png)
